2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, a piperazine ring, and a propan-2-ylbenzoyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the reaction of piperazine with 4-propan-2-ylbenzoyl chloride to form the piperazine derivative. Subsequent chlorination and acylation reactions are then employed to introduce the chloro and propan-2-ylbenzoyl groups, respectively.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps to increase the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acyl chlorides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one include:
Piperazine derivatives
Chloro-substituted benzoyl compounds
Propan-2-ylbenzoyl derivatives
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to have distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-12(2)14-4-6-15(7-5-14)17(22)20-10-8-19(9-11-20)16(21)13(3)18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTPRVDJAZHRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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